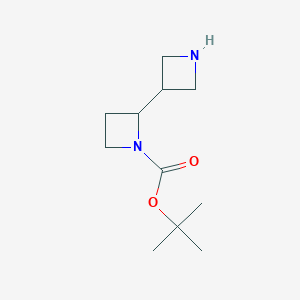
4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Descripción general
Descripción
4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine (4-CPPM) is a synthetic compound that has been widely used in scientific research due to its ability to act as an agonist and antagonist of various receptors. It has been studied in many areas, including its potential applications in drug discovery, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
Synthesis and Structure
- Pyrimidin-2-amine derivatives, including those with a 4-chlorophenyl component, are synthesized for structural studies. An example is the synthesis of thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, confirming their structure through X-ray analysis (Liu, He, & Ding, 2007).
Quantum Chemical Characterization
- The hydrogen bonding sites in pyrimidine compounds, including 4-(4-chlorophenyl) derivatives, have been investigated using quantum chemistry methods. This research identifies the major hydrogen bonding sites in these compounds (Traoré et al., 2017).
Synthesis for Biological Activity
- Pyrimidines with a 4-chlorophenyl group have been synthesized and tested for biological activities such as antimicrobial properties. Some compounds showed moderate activity against various bacteria and fungi (J.V.Guna & D.M.Purohit, 2012).
Anti-Inflammatory and Analgesic Activities
- Certain pyrimidine derivatives, including those with a chlorophenyl substitution, have been synthesized and screened for their potential anti-inflammatory and analgesic activities. The nature of the substituent played a significant role in these activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antihypertensive Activity
- 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, similar in structure to the compound , have shown antihypertensive activity in rats, highlighting the potential of these compounds in developing blood pressure medications (Bennett et al., 1981).
Crystal Structure Analysis
- The synthesis and crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine offers insights into the molecular arrangement and potential applications in material science or pharmaceuticals (Repich et al., 2017).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-2-4-12(5-3-11)15-10-16(21-17(19)20-15)13-6-8-14(18)9-7-13/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNBQCRJLCKOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)


![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)